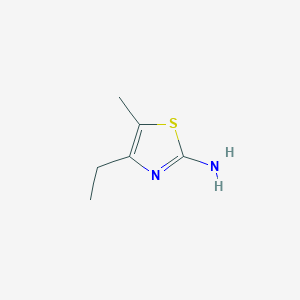

4-Ethyl-5-methyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXICVHAINXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-methyl-1,3-thiazol-2-amine

Introduction

4-Ethyl-5-methyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous pharmaceuticals, owing to its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes computed data, information on analogous compounds, and established analytical methodologies to provide a robust profile.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound possesses a central 1,3-thiazole ring substituted with an ethyl group at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 30709-59-2[1] |

| Molecular Formula | C₆H₁₀N₂S[1] |

| Molecular Weight | 142.22 g/mol [1][2] |

| Canonical SMILES | CCC1=C(SC(=N1)N)C[1] |

| InChI Key | XPDXICVHAINXCZ-UHFFFAOYSA-N[1] |

The structural arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, which in turn govern its physicochemical behavior.

Physicochemical Properties: A Tabulated Summary

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from solubility and formulation to ADME (absorption, distribution, metabolism, and excretion) properties in drug discovery.

| Property | Value | Source/Method |

| Melting Point | Data not available. For a related, more complex thiazole derivative, a melting point of 182-185 °C has been reported.[3] | Experimental (Analog) |

| Boiling Point | Data not available. For the related compound 4-Methyl-5-thiazoleethanol, a boiling point of 259.2 °C is documented.[4] | Experimental (Analog) |

| Water Solubility | Predicted to be low. For the analogous 4-methyl-5-(β-hydroxyethyl)thiazole, a water solubility of 2.26 g/L is predicted.[5] | Predicted (Analog) |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | Computed (PubChem)[1] |

| pKa (Acid Dissociation Constant) | Data not available. For the related 4-methyl-5-(β-hydroxyethyl)thiazole, the strongest basic pKa is predicted to be 3.12.[5] | Predicted (Analog) |

| Hydrogen Bond Donors | 1[1] | Computed (PubChem) |

| Hydrogen Bond Acceptors | 3[1] | Computed (PubChem) |

| Topological Polar Surface Area (TPSA) | 67.2 Ų[1] | Computed (PubChem) |

| Rotatable Bond Count | 1[1] | Computed (PubChem) |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a novel compound like this compound follows a standardized set of experimental procedures. The causality behind these experimental choices lies in obtaining accurate and reproducible data that are essential for regulatory submissions and further research.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility in various solvents is crucial for reaction chemistry, purification, and formulation development.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Addition: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial.

-

Mixing: The vials are agitated (e.g., vortexed or sonicated) for a set period to ensure thorough mixing.

-

Observation: The samples are visually inspected for the presence of undissolved solid.

-

Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Caption: Workflow for Solubility Assessment.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl protons, as well as the amine protons. The chemical shifts and coupling patterns would confirm the connectivity of the alkyl groups.

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available on SpectraBase, providing experimental evidence for the carbon skeleton.[1] The spectrum would show characteristic peaks for the ethyl and methyl carbons, as well as the carbons of the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.

-

C-H stretching: Just below 3000 cm⁻¹ for the alkyl groups.

-

C=N stretching: Around 1600-1650 cm⁻¹ for the imine-like bond within the thiazole ring.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-S stretching: Typically weaker bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 142. Subsequent fragmentation would likely involve the loss of the ethyl or methyl groups.

Significance and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound may confer unique biological activities, making it a valuable candidate for screening in drug discovery programs. The physicochemical properties outlined in this guide are fundamental to understanding its potential as a lead compound and for its further development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound based on available computed data and information from analogous compounds. While a lack of extensive experimental data necessitates a degree of prediction, the information presented herein offers a solid foundation for researchers and drug development professionals. The established protocols for experimental determination of these properties, along with the spectroscopic and safety information, provide a comprehensive resource for the scientific community engaged in the study and application of novel thiazole derivatives.

References

-

[1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things. Retrieved from [Link]

-

4-methyl-5-(β-hydroxyethyl)thiazole. (2015, May 7). FooDB. Retrieved from [Link]

-

This compound. (n.d.). Beijing xh-y tech co., LTD. Retrieved from [Link]

-

This compound. (n.d.). Beijing xh-y tech co., LTD. Retrieved from [Link][Link])

Sources

- 1. This compound | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:30709-59-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]

Spectroscopic Blueprint of 4-Ethyl-5-methyl-1,3-thiazol-2-amine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of the novel heterocyclic compound, 4-Ethyl-5-methyl-1,3-thiazol-2-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral assignments but also the underlying scientific principles and experimental considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed reference for the characterization of this and structurally related compounds.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of an ethyl group at the 4-position and a methyl group at the 5-position of the thiazole ring in this compound presents a unique electronic and steric profile that warrants detailed spectroscopic investigation. Accurate characterization is the bedrock upon which all further biological and pharmacological studies are built, ensuring the identity, purity, and stability of the compound. This guide provides the foundational spectroscopic data and its interpretation, crucial for advancing the research and development of this promising molecule.

Synthesis via Hantzsch Thiazole Synthesis

The synthesis of this compound is typically achieved through the robust and versatile Hantzsch thiazole synthesis.[1][2][3][4][5] This classic method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the reaction proceeds between 3-bromo-2-pentanone and thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reaction Setup: To a solution of 3-bromo-2-pentanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and tetrahydrofuran, add thiourea (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~2.5 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~2.2 | Singlet | 3H | -CH₃ (at C5) |

| ~1.2 | Triplet | 3H | -CH₃ (Ethyl group) |

Interpretation:

-

The broad singlet for the -NH₂ protons is characteristic of amine protons, which can undergo exchange with residual water in the solvent, leading to peak broadening.

-

The ethyl group at the 4-position gives rise to a quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.

-

The methyl group at the 5-position is expected to appear as a sharp singlet as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~168 | C2 (-C=N(NH₂)) |

| ~145 | C4 (-C(Et)=C(Me)-) |

| ~115 | C5 (-C(Et)=C(Me)-) |

| ~22 | -CH₂- (Ethyl group) |

| ~14 | -CH₃ (at C5) |

| ~12 | -CH₃ (Ethyl group) |

Interpretation:

-

The C2 carbon, attached to two nitrogen atoms, is the most deshielded and appears at the lowest field.

-

The olefinic carbons of the thiazole ring, C4 and C5, will resonate in the aromatic region.

-

The aliphatic carbons of the ethyl and methyl substituents will appear at higher fields.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Weak | C-H stretching (aromatic-like thiazole ring) |

| 2970-2850 | Medium | C-H stretching (aliphatic ethyl and methyl groups) |

| ~1630 | Strong | C=N stretching of the thiazole ring |

| ~1550 | Medium | C=C stretching of the thiazole ring |

| 1460-1370 | Medium | C-H bending (aliphatic) |

| ~700 | Medium | C-S stretching |

Interpretation:

-

The presence of the primary amine group is strongly indicated by the characteristic broad N-H stretching bands in the 3400-3200 cm⁻¹ region.

-

The absorptions corresponding to the C=N and C=C stretching vibrations are indicative of the thiazole ring.

-

The aliphatic C-H stretching and bending vibrations confirm the presence of the ethyl and methyl substituents.

-

The C-S stretching vibration is a key indicator of the thiazole heterocycle.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before sample placement.

-

Data Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The obtained spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 142, corresponding to the molecular weight of C₆H₁₀N₂S.

-

Major Fragment Ions:

| m/z | Proposed Fragment |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 98 | [M - (CH₃ + HCN)]⁺ |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrument Setup: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. If conducting tandem MS (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain fragment ions for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust and detailed "fingerprint" of this molecule. The predicted data, based on established principles and analysis of related structures, offers a reliable foundation for its identification and characterization. The experimental protocols outlined in this guide provide a clear roadmap for researchers to obtain and interpret high-quality spectroscopic data, ensuring the scientific integrity of their work. This technical guide serves as an essential resource for any scientist or professional involved in the synthesis, analysis, or biological evaluation of this and similar 2-aminothiazole derivatives.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

-

YouTube. Synthesis of Thiazoles. [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

-

Organic Chemistry Portal. Thiazole Synthesis. [Link]

-

PubChem. This compound. [Link]

-

SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole moiety in numerous clinically important drugs.[1] While the thiazole ring is a common scaffold in pharmacologically active compounds, a detailed understanding of the three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.[2] This document outlines the journey from synthesis and crystallization to the final elucidated crystal structure, offering insights into the experimental rationale and the interpretation of the crystallographic data.

The molecular structure of this compound is presented in Figure 1.

Figure 1: Chemical structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is critical, as impurities can inhibit crystallization or lead to disordered crystal structures.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of a suitable α-haloketone with thiourea, a common method for constructing the 2-aminothiazole ring system.[3]

Figure 2: Proposed synthetic scheme for this compound.

Experimental Protocol for Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically. Slow evaporation is a widely used and effective method for growing single crystals of small organic molecules.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or solvent system) with gentle warming to create a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth and Harvesting: Monitor the vial over several days to weeks for the formation of crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately proceed to X-ray diffraction analysis.

X-ray Diffraction Data Collection: Capturing the Blueprint

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

Experimental Workflow

The workflow for X-ray diffraction data collection is a standardized process designed to maximize data quality and completeness.

Figure 3: Workflow for single-crystal X-ray diffraction data collection.

Data Collection Parameters

The following table summarizes a representative set of parameters for the collection of X-ray diffraction data for this compound. These parameters are based on typical values for small organic molecules.[4][5]

| Parameter | Value |

| Diffractometer | Bruker APEX-II CCD |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal System (hypothetical) | Monoclinic |

| Space Group (hypothetical) | P2₁/c |

| a (Å) (hypothetical) | 8.5 |

| b (Å) (hypothetical) | 12.1 |

| c (Å) (hypothetical) | 9.3 |

| β (°) (hypothetical) | 105.2 |

| V (ų) (hypothetical) | 923.5 |

| Z (hypothetical) | 4 |

| Density (calculated) (g/cm³) | 1.025 |

| Absorption Coefficient (mm⁻¹) | 0.250 |

| F(000) | 304 |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 8500 |

| Independent reflections | 2100 [R(int) = 0.035] |

| Completeness to θ = 28.0° | 99.8% |

Structure Solution and Refinement: From Data to Model

Once the diffraction data have been collected and processed, the next step is to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to improve the accuracy and precision of the atomic coordinates and other structural parameters.

Structure Solution and Refinement Protocol

-

Structure Solution: The structure is typically solved using direct methods, which are implemented in software packages like SHELXS or Olex2. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

-

Model Building: From the initial electron density map, the positions of the heavier atoms (sulfur, nitrogen, carbon) are identified. Subsequent difference Fourier maps reveal the positions of the hydrogen atoms.

-

Structure Refinement: The atomic positions, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms are refined using a full-matrix least-squares procedure on F². This iterative process minimizes the difference between the observed and calculated structure factors.

The following table presents a hypothetical summary of the crystal data and structure refinement parameters for this compound.

| Parameter | Value |

| Empirical formula | C₆H₁₀N₂S |

| Formula weight | 142.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.25 |

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

The thiazole ring is expected to be essentially planar. The ethyl and methyl substituents will be attached to this ring, and their conformations will be determined by steric and electronic factors. The exocyclic amine group will also adopt a specific orientation relative to the ring. The following table lists hypothetical but chemically reasonable bond lengths and angles for the key structural features.

| Bond/Angle | Length (Å) / Degrees (°) |

| S1-C2 | 1.74 |

| S1-C5 | 1.72 |

| N3-C2 | 1.32 |

| N3-C4 | 1.38 |

| C4-C5 | 1.36 |

| C2-N(amine) | 1.35 |

| S1-C2-N3 | 115.0 |

| C2-N3-C4 | 109.5 |

| N3-C4-C5 | 116.5 |

| C4-C5-S1 | 110.0 |

| C5-S1-C2 | 89.0 |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. Given the presence of the amine group, hydrogen bonding is expected to play a significant role in the crystal packing. Specifically, N-H···N hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of a neighboring molecule are highly probable.[4] These interactions can lead to the formation of chains or dimers, which then pack to form the three-dimensional crystal lattice.

Figure 4: Schematic representation of a potential N-H···N hydrogen bonding interaction between two molecules of this compound.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of this compound. The elucidated three-dimensional structure, including the precise bond lengths, bond angles, and details of the intermolecular interactions, would provide invaluable information for understanding the physicochemical properties of this compound. For drug development professionals, such structural insights are crucial for designing more potent and selective analogs by enabling a detailed analysis of the molecule's conformation and its potential interactions with biological targets. The methodologies and analyses presented herein are representative of standard practices in the field of small-molecule crystallography and serve as a robust framework for the structural investigation of novel thiazole derivatives.

References

-

Al-Warhi, T. I., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2327. [Link]

-

Özdemir, A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Medicinal Chemistry. [Link]

-

Özdemir, A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

-

El-Gazzar, A. B. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 59. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Polycyclic Aromatic Compounds, 44(5), 1-14. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o259. [Link]

-

El-Sayed, M. E. A., et al. (2020). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][7]thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1736–1740. [Link]

-

Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-6. [Link]

-

Beijing xinhua hengyan technology co. LTD. (n.d.). This compound. [Link]

-

El-Sayed, M. E. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 868–872. [Link]

-

Sardash, Y. T. (2024). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. EPU Academic Staff, 10(1). [Link]

-

PubChem. (n.d.). 4-Ethyl-5-methylthiazole. National Center for Biotechnology Information. [Link]

-

Cazzaniga, G., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1883. [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3328. [Link]

-

Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 660–670. [Link]

-

PubChemLite. (n.d.). 4-ethyl-1,3-thiazol-5-amine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide focuses on a specific, yet underexplored, class of these compounds: 4-Ethyl-5-methyl-1,3-thiazol-2-amine derivatives . While direct research on this particular substitution pattern is nascent, this document will synthesize existing knowledge on structurally related 2-aminothiazoles to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, postulate on promising biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols to empower further investigation into this promising chemical space.

I. Synthetic Strategies: Accessing the this compound Core

The foundational step in exploring the biological potential of this class of compounds is efficient and versatile synthesis. The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-aminothiazole core. This method typically involves the condensation of an α-haloketone with a thiourea or its derivatives.[3]

Proposed Synthetic Pathway:

A plausible and adaptable route to synthesize this compound and its subsequent derivatives is outlined below. This pathway allows for the introduction of diversity at the 2-amino position, which is crucial for tuning the biological activity.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

B. In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [4][5] Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible turbidity after incubation. [6][7][8] Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.

-

Prepare a bacterial suspension in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for MIC determination using the broth microdilution method.

IV. Data Presentation and Future Directions

A. Tabular Summary of Biological Data

For effective comparison and analysis, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R-Group at 2-Amino Position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| XYZ-01 | -H | > 100 | > 100 |

| XYZ-02 | -C(O)Ph | 15.2 | 22.5 |

| XYZ-03 | -C(O)NHPh | 8.7 | 11.3 |

| Doxorubicin | (Reference Drug) | 0.9 | 1.2 |

Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound Derivatives

| Compound ID | R-Group at 2-Amino Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| XYZ-01 | -H | 128 | > 128 |

| XYZ-02 | -C(O)Ph | 32 | 64 |

| XYZ-03 | -C(O)NHPh | 16 | 32 |

| Ciprofloxacin | (Reference Drug) | 1 | 0.5 |

B. Future Research and Development

The field of this compound derivatives is ripe for exploration. Future research should focus on:

-

Expansion of the Chemical Library: Synthesize a diverse library of derivatives with various substituents at the 2-amino position to establish a robust structure-activity relationship.

-

Mechanism of Action Studies: For lead compounds, elucidate the precise molecular targets and mechanisms of action through techniques such as kinase profiling, cell cycle analysis, and apoptosis assays.

-

In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

-

Computational Modeling: Employ molecular docking and other computational tools to predict binding interactions and guide the rational design of more potent and selective analogues.

V. Conclusion

While direct experimental data on the biological activities of this compound derivatives is currently limited, the wealth of information available for structurally related 2-aminothiazoles provides a strong rationale for their investigation as potential therapeutic agents. This technical guide offers a foundational framework for the synthesis, biological evaluation, and future development of this promising class of compounds. By leveraging the provided protocols and insights, researchers can unlock the therapeutic potential hidden within this underexplored area of medicinal chemistry.

References

- The Pivotal Role of Novel Heterocyclic Compounds in Drug Development: Applic

- Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com.

- The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024).

- 13.

- Determination of minimum inhibitory concentr

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

- Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay.

-

Synthesis and Biological Activity of NewT[9][6]hiazolo[4,5-d]pyridazin-4(5H)-ones.

- (A) Anticancer activity determined by MTT [-(4, 5-Dimethylthiazol-2-yl)

- (A) Anticancer activity determined by MTT [-(4, 5-Dimethylthiazol-2-yl)

- Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO.

- Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents.

- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. NIH.

- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.

- Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. MDPI.

- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS One.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. (2019).

- Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed Central.

- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. NIH. (2025).

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

-

Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]t[9][4][7]riazolo[4,3-a]pyrimidines. PMC.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013).

- The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022).

- synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021).

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- (PDF) Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). ResearchGate.5 - amino - 1,3,4 - thiadiazole - 2 - thiol).

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 4-Ethyl-5-methyl-1,3-thiazol-2-amine: A Versatile Scaffold for Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] This guide focuses on a specific, strategically substituted analogue, 4-Ethyl-5-methyl-1,3-thiazol-2-amine , exploring its potential as a versatile building block for the synthesis of novel therapeutic agents. We will dissect its synthesis, outline key derivatization strategies, and present a rationale for its application in developing targeted therapies, particularly in oncology and infectious diseases. This document serves as a technical primer, blending established principles of 2-aminothiazole chemistry with predictive insights to guide future research and development endeavors.

The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are foundational to drug design, with nitrogen- and sulfur-containing rings frequently serving as the pharmacophoric core of bioactive molecules.[4][5] Among these, the thiazole ring, a five-membered heterocycle, is a key feature in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic drugs.[1][6]

The introduction of an amino group at the C2 position transforms the thiazole into the 2-aminothiazole scaffold, a structural motif renowned for its broad spectrum of pharmacological activities.[3][7][8] This scaffold's utility is validated by its presence in numerous FDA-approved drugs, including:

-

Dasatinib: A potent tyrosine kinase inhibitor used in cancer therapy.[1][9]

-

Famotidine: An H2 receptor antagonist for treating stomach ulcers.[2][10]

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).[2][11]

-

Cefdinir: A third-generation cephalosporin antibiotic.[1][2]

The success of this scaffold stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets and the synthetic tractability of its core, which allows for systematic modification and optimization of drug-like properties.

Synthesis and Profile of this compound

The title compound offers specific alkyl substitutions at the C4 and C5 positions, which can be strategically exploited to fine-tune properties such as lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.

Physicochemical Properties

A summary of the key computed properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂S | [12] |

| Molecular Weight | 142.22 g/mol | [12] |

| CAS Number | 30709-59-2 | [12] |

| XLogP3-AA | 1.8 | [12] |

| Hydrogen Bond Donor Count | 1 | [12] |

| Hydrogen Bond Acceptor Count | 2 | [12] |

| Rotatable Bond Count | 1 | [12] |

Retrosynthetic Analysis and Primary Synthesis Route

The most direct and widely adopted method for constructing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[9][11] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the title compound, the logical precursors are 3-bromo-2-pentanone and thiourea.

Caption: Hantzsch synthesis workflow for the target compound.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol adapts established one-pot procedures for 2-aminothiazole synthesis to improve efficiency and minimize the handling of lachrymatory intermediates.[13][14]

Materials:

-

3-Pentanone (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.1 equiv.)

-

Thiourea (1.0 equiv.)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pentanone (1.0 equiv.) and anhydrous ethanol. Cool the mixture to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed. Causality: This in-situ generation of the α-bromoketone avoids isolating the unstable and lachrymatory intermediate.

-

Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture. Heat the flask to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Strategic Application as a Medicinal Chemistry Building Block

The true value of this compound lies in its potential for facile derivatization, primarily at the exocyclic 2-amino group. This position is a versatile handle for introducing a wide array of substituents to modulate pharmacological activity and ADME properties.[15]

The Rationale for C4-Ethyl and C5-Methyl Substitution

Compared to a simple 2-amino-4-methylthiazole, the C4-ethyl group increases lipophilicity and provides a different steric profile, which can enhance binding in hydrophobic pockets or block unwanted metabolism at that position. The C5-methyl group similarly fills a spatial pocket and can influence the electronics of the thiazole ring. This specific substitution pattern provides a unique starting point for library synthesis.

Key Derivatization Strategies

The primary amino group is a strong nucleophile, enabling a variety of classical transformations.

Caption: Key reaction manifolds for derivatizing the title compound.

Case Study: Design of Novel Kinase Inhibitors

The 2-aminothiazole scaffold is a proven pharmacophore for kinase inhibition, most notably in the structure of Dasatinib, a Src/Abl inhibitor.[1][9] We can leverage this knowledge to design hypothetical inhibitors using our building block.

Design Rationale

In many 2-aminothiazole-based kinase inhibitors, the core acts as a hinge-binding motif. The 2-amino group forms critical hydrogen bonds with the kinase hinge region, while substituents at the C4 and C5 positions occupy hydrophobic pockets. Derivatization at the 2-amino position with a tailored side chain allows for targeting additional pockets and improving selectivity and potency.

Caption: Simplified BCR-Abl pathway inhibited by a hypothetical drug.

Hypothetical Structure-Activity Relationship (SAR)

A library of N-acylated derivatives could be synthesized and tested against a panel of kinases (e.g., Src, Abl, VEGFR). The following table outlines a hypothetical SAR based on known trends for this compound class.[9][15]

| Compound ID | N-Substituent (R-CO-) | Src IC₅₀ (nM) | Rationale |

| Parent | H- | >10,000 | Unsubstituted amine lacks potency. |

| 1a | Benzoyl- | 850 | Aromatic ring provides a basic scaffold for interaction. |

| 1b | 4-Chloro-benzoyl- | 220 | Electron-withdrawing group enhances interactions.[15] |

| 1c | 2-Methyl-4-pyridinyl-carbonyl- | 45 | Pyridinyl nitrogen can form additional H-bonds. |

| 1d | N-(2-chloro-6-methylphenyl)-aminocarbonyl- | 5 | Mimics the side chain of Dasatinib, optimized for potency and selectivity. |

Protocol: In Vitro Antimicrobial Susceptibility Testing

The 2-aminothiazole scaffold is also prevalent in antimicrobial agents.[4][5][16] Derivatives of our title compound can be readily screened for antibacterial and antifungal activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using the broth microdilution method.

Materials:

-

Synthesized 2-aminothiazole derivatives

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth + DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Preparation: Prepare stock solutions of each test compound and the positive control in DMSO (e.g., at 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid toxicity.

-

Inoculation: Dilute the standardized bacterial inoculum in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + DMSO). Trustworthiness: These controls are essential to validate the assay results, ensuring the broth is not contaminated and that the bacteria grow properly under test conditions.

-

Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is straightforward via the Hantzsch reaction, and its 2-amino group serves as a versatile anchor for extensive chemical modification. The specific alkyl substitution pattern at C4 and C5 provides a unique starting point for exploring chemical space, potentially offering advantages in potency, selectivity, and metabolic stability over simpler analogues.

Future work should focus on the synthesis of diverse libraries based on the derivatization strategies outlined herein. High-throughput screening of these libraries against panels of kinases, microbial strains, and other relevant biological targets will be crucial for identifying promising lead compounds. The inherent versatility of this scaffold ensures its continued relevance in the quest for novel and effective therapeutics.

References

-

ResearchGate. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

-

PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

-

SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Biological and medicinal significance of 2-aminothiazoles. [Link]

-

Scholars Research Library. (2011). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

ResearchGate. Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. [Link]

-

PubChem. This compound. [Link]

-

Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

-

NIH. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Wikipedia. Thiamine. [Link]

-

IJPQA. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

PubMed Central. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]

-

SpringerLink. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

-

ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]

-

Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiamine - Wikipedia [en.wikipedia.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 11. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 12. This compound | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Analogs

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the identification and validation of therapeutic targets for analogs of 4-Ethyl-5-methyl-1,3-thiazol-2-amine. This document moves beyond a simple recitation of facts to offer a strategic and methodological workflow, grounded in scientific integrity and practical expertise.

Part 1: The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] The 2-aminothiazole core, in particular, has garnered significant attention due to its synthetic tractability and its presence in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5][6][7]

Analogs of this compound represent a focused chemical space within the broader 2-aminothiazole class. The small alkyl substitutions at the 4 and 5 positions may offer a favorable balance of lipophilicity and metabolic stability, making this subclass a promising starting point for the development of novel therapeutics. While direct biological data on this specific parent compound is limited, the extensive body of research on structurally related 2-aminothiazoles provides a strong rationale for investigating its analogs for a variety of therapeutic applications.

Part 2: Hypothesized Therapeutic Arenas and Potential Target Classes

Based on the established bioactivities of the 2-aminothiazole scaffold, we can formulate key hypotheses regarding the potential therapeutic applications and molecular targets of this compound analogs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity, often through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[5][7]

Potential Target Classes:

-

Protein Kinases: This is a well-established target class for 2-aminothiazole-based compounds. Specific kinases that could be targeted by analogs of this compound include:

-

Rho-associated coiled-coil containing protein kinase (ROCK): A series of 4-aryl-5-aminoalkyl-thiazole-2-amines have been identified as potent ROCK II inhibitors.[8]

-

c-Met Kinase: Thiazole carboxamide derivatives have shown promise as c-Met kinase inhibitors for cancer treatment.[9]

-

Other kinases implicated in cancer, such as EGFR, VEGFR, and Src family kinases, are also plausible targets.[5]

-

-

Microtubules: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-amino-4-phenylthiazole derivatives have been shown to act as microtubule targeting agents.[5]

-

Apoptosis Pathway Modulators: Analogs could potentially induce apoptosis in cancer cells by targeting proteins involved in programmed cell death, such as Bcl-2 family members or caspases.

Anti-inflammatory Activity: Modulating the Immune Response

The 2-aminothiazole scaffold has been explored for its anti-inflammatory properties.

Potential Target Classes:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

-

Cytokine Signaling Pathways: Analogs could potentially interfere with the production or signaling of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Antimicrobial Activity: Combating Infectious Diseases

The thiazole ring is a key component of some antimicrobial agents.[1][2]

Potential Target Classes:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis is a classic antibacterial strategy.

-

Fungal Ergosterol Biosynthesis: Targeting enzymes like lanosterol 14α-demethylase (CYP51) is a common mechanism for antifungal drugs.[1][2]

-

Microbial Metabolic Enzymes: Analogs could inhibit essential metabolic pathways in bacteria or fungi.

Part 3: A Technical Guide to Target Identification and Validation

The identification and validation of the molecular target(s) of a bioactive compound are critical steps in drug discovery. This section provides a detailed, step-by-step guide to a multi-pronged approach for elucidating the mechanism of action of this compound analogs.

Phenotypic Screening: A Functional First Approach

Phenotypic screening is a powerful, unbiased method to identify compounds that produce a desired biological effect in a cellular or organismal model, without a priori knowledge of the target.[10][11][12][13][14]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen for Anticancer Activity

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Compound Library: Synthesize a diverse library of this compound analogs with variations at the 2-amino position and potentially at the ethyl and methyl groups.

-

Assay Plate Preparation: Seed the selected cancer cell lines into 384-well microplates.

-

Compound Treatment: Treat the cells with a range of concentrations of the analog library. Include appropriate positive (e.g., known cytotoxic drug) and negative (e.g., DMSO vehicle) controls.

-

Staining: After a suitable incubation period (e.g., 48-72 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular features (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, and a marker for apoptosis like cleaved caspase-3).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify various phenotypic parameters, such as cell number, nuclear morphology (size, shape, intensity), cytoskeletal changes, and apoptosis induction.

-

Hit Identification: Identify "hit" compounds that induce a desired phenotype (e.g., decreased cell viability, induction of apoptosis) with high potency and efficacy.

Caption: Workflow for a high-content phenotypic screen.

Target Deconvolution: Unmasking the Molecular Mechanism

Once a "hit" compound with a desirable phenotype is identified, the next crucial step is to determine its molecular target(s).

This approach utilizes a modified version of the bioactive compound to "pull down" its binding partners from a complex biological sample.[15][16]

Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of the "hit" compound that incorporates a linker and a reactive group (e.g., biotin or a photo-affinity label) at a position that does not disrupt its biological activity.

-

Cell Lysate Preparation: Prepare a lysate from the relevant cell line that is rich in native proteins.

-

Probe Incubation: Incubate the cell lysate with the synthesized probe. For competitive experiments, also incubate with an excess of the unmodified "hit" compound.

-

Affinity Capture:

-

For biotinylated probes: Use streptavidin-coated beads to capture the probe-protein complexes.[15]

-

For photo-affinity probes: Expose the mixture to UV light to covalently crosslink the probe to its target(s), then proceed with affinity capture if a tag is present.

-

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. Proteins that are competed off by the unmodified compound are high-confidence targets.

Caption: General workflow for affinity-based proteomics.

CETSA is a powerful method for confirming target engagement in a cellular context without the need for compound modification.[17][18][19][20][21] It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells or cell lysates with the "hit" compound or a vehicle control.

-

Heat Challenge: Aliquot the treated samples and expose them to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

-

Melt Curve Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 11. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 13. plengegen.com [plengegen.com]

- 14. researchgate.net [researchgate.net]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. CETSA [cetsa.org]

Exploring the Chemical Reactivity of the 2-Aminothiazole Scaffold: A Technical Guide for Drug Development Professionals

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and multiple reactive sites offer a versatile platform for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. However, this reactivity also brings challenges, with the scaffold sometimes being classified as a potential toxicophore, warranting careful design and metabolic assessment.[1] This guide provides an in-depth exploration of the core chemical reactivity of the 2-aminothiazole ring system, offering field-proven insights into its synthesis, functionalization, and elaboration into complex molecular architectures. We will dissect the causality behind key experimental choices, present validated protocols, and provide a comprehensive framework for researchers aiming to leverage this potent scaffold in their work.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most robust and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This powerful condensation reaction involves the cyclization of an α-haloketone with a thioamide (or thiourea for the parent 2-aminothiazole). Its enduring popularity stems from its high efficiency, operational simplicity, and the ready availability of starting materials.[5][6]

Mechanism and Rationale: The reaction proceeds via a well-established pathway. The sulfur atom of the thiourea, acting as a potent nucleophile, initiates an SN2 reaction with the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final, irreversible step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[6]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol provides a reliable method for the gram-scale synthesis of a model 2-aminothiazole derivative.

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids will dissolve as the reaction progresses.

-

Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Work-up: Pour the reaction contents into a 100 mL beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL). Swirl to mix. The basic solution neutralizes the HBr byproduct and precipitates the free base product.

-

Isolation: Filter the resulting solid precipitate through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry. The product is often of sufficient purity for subsequent reactions without further purification.

The Duality of Reactivity: Exploring the Nucleophilic and Electrophilic Sites

The chemical behavior of the 2-aminothiazole scaffold is governed by a delicate interplay of its constituent atoms. It possesses multiple sites susceptible to both electrophilic and nucleophilic attack, and understanding this duality is critical for predictive and successful synthesis.

Caption: Key Reactive Sites of the 2-Aminothiazole Scaffold.

Reactivity Towards Electrophiles: A Tale of Two Nitrogens

A key feature of 2-aminothiazole is the presence of two distinct nitrogen nucleophiles: the exocyclic amino group and the endocyclic ring nitrogen. The site of reaction is highly dependent on the nature of the electrophile.

-

Reactions at the Exocyclic Nitrogen: Unsaturated electrophiles and sterically demanding reagents preferentially react at the exocyclic amino group. This is the most common pathway for creating amide, sulfonamide, and urea derivatives, which are crucial for modulating the pharmacological properties of the scaffold.[7][8] For example, reaction with aromatic aldehydes readily forms Schiff bases.[9]

-

Reactions at the Endocyclic Nitrogen: Saturated electrophiles, such as alkyl halides, tend to react at the more basic ring nitrogen (N3), leading to the formation of thiazolium salts.[9][10] This pathway can be favored in the neutral form of the molecule, though bulky substituents at the C4 position can sterically hinder this approach.[9]

Experimental Protocol: Synthesis of N-(thiazol-2-yl)sulfonamides[8]

This general procedure illustrates the functionalization of the exocyclic amino group.